

Spectroscopic Profile of 1-(3-Hydroxypropyl)pyrrole: A Technical Guide

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Compound of Interest

Compound Name: **1-(3-Hydroxypropyl)pyrrole**

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of synthesized compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-(3-Hydroxypropyl)pyrrole**, a heterocyclic compound of interest in various chemical and pharmaceutical research domains.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-(3-Hydroxypropyl)pyrrole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Note: Experimentally verified chemical shift data for **1-(3-Hydroxypropyl)pyrrole** is not readily available in the public domain. The data for the parent pyrrole molecule shows signals for the α -protons (C2/C5-H) and β -protons (C3/C4-H) in the aromatic region of the ^1H NMR spectrum. In ^{13}C NMR, the α -carbons and β -carbons of the pyrrole ring also show distinct signals.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Description of Vibration
~3400-3200	O-H stretch (broad, indicative of the hydroxyl group)
~3100-3000	=C-H stretch (aromatic C-H on the pyrrole ring)
~2950-2850	C-H stretch (aliphatic C-H of the propyl chain)
~1500-1400	C=C stretch (pyrrole ring vibrations)
~1100-1000	C-O stretch (of the primary alcohol)

Note: The IR spectrum of pyrrole itself exhibits a characteristic N-H stretching vibration around 3400 cm^{-1} ^{[1][2]}. For **1-(3-Hydroxypropyl)pyrrole**, this would be absent and replaced by bands corresponding to the propyl and hydroxyl groups.

Mass Spectrometry (MS)

m/z	Ion
126.09134	$[\text{M}+\text{H}]^+$ (Predicted) ^[3]
148.07328	$[\text{M}+\text{Na}]^+$ (Predicted) ^[3]
124.07678	$[\text{M}-\text{H}]^-$ (Predicted) ^[3]
125.08351	$[\text{M}]^+$ (Predicted) ^[3]

Note: The predicted mass spectrometry data is based on the compound's molecular formula ($C_7H_{11}NO$) and provides expected mass-to-charge ratios for various adducts and the molecular ion[3].

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-(3-Hydroxypropyl)pyrrole** are not explicitly available in a single comprehensive source. However, based on general laboratory practices for the characterization of organic compounds, the following methodologies would be employed.

NMR Spectroscopy

A sample of **1-(3-Hydroxypropyl)pyrrole** would be dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both 1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ^{13}C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy

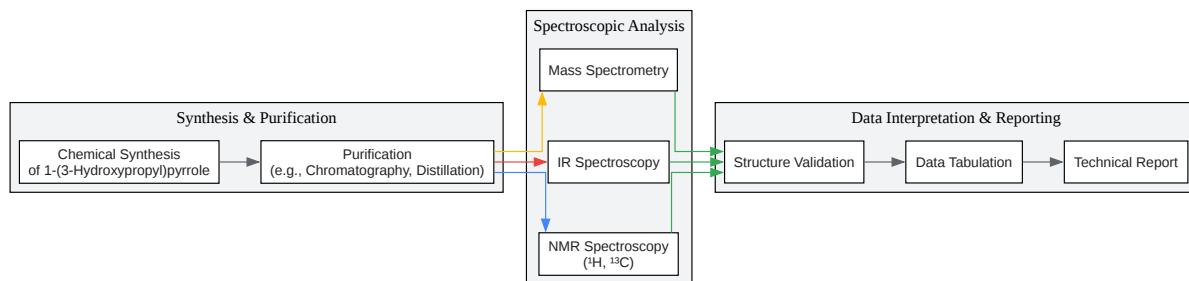
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it would be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electrospray ionization (ESI), a common technique, the sample is dissolved in a suitable solvent and infused into the ion source. The instrument would be operated in both positive and negative ion modes to detect various adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **1-(3-Hydroxypropyl)pyrrole**.



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Figure 1. A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

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